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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZMA475271 is a potent and selective Src family kinase (SFK) inhibitor. As a member of the
anilinoquinazoline class of compounds, it has demonstrated significant activity in preclinical
models of various cancers, including pancreatic, breast, and prostate cancer. This document
provides a comprehensive overview of the chemical structure, properties, and biological
activities of AZM475271. It details its mechanism of action, focusing on the inhibition of key
signaling pathways such as Src, Focal Adhesion Kinase (FAK), and Signal Transducer and
Activator of Transcription 3 (STAT3). Furthermore, this guide outlines detailed protocols for key
in vitro and in vivo experiments and provides visual representations of the associated signaling
cascades and experimental workflows to facilitate further research and development.

Chemical Structure and Properties

AZMA475271 is chemically identified as N-(2-Chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methyl-
4-piperidinyl)methoxy]-4-quinazolinamine. Its structure and key properties are summarized
below.
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Property Value Reference(s)
N-(2-Chloro-5-
methoxyphenyl)-6-methoxy-7-

IUPAC Name [(1-methyl-4- [1]

piperidinyl)methoxy]-4-

quinazolinamine

Molecular Formula C23H27CIN4Os3 [2][3]
Molecular Weight 442.94 g/mol [2][3]
CAS Number 476159-98-5 [2][3]

SMILES String

CIC1=CC=C(OC)C=C1NC3=N
C=NC2=CC(OCC4CCN(C)CC
4)=C(0OC)C=C23

[3]

Soluble to 100 mM in DMSO.

Solubility Slightly soluble in DMF and [1112][3]
Ethanol.

Purity >98% [2][3]

Appearance Solid

Storage Store at room temperature. [2][3]

Biological Activity and Mechanism of Action

AZMA475271 is a selective inhibitor of Src family kinases, which are non-receptor tyrosine

kinases that play a crucial role in cell proliferation, differentiation, survival, and migration.[4]

Overactivity of Src kinases is frequently observed in various cancers, contributing to tumor

progression and metastasis.[5]

Kinase Inhibitory Profile
AZM475271 demonstrates high affinity and specificity for the ATP-binding site of Src kinases,

preventing the phosphorylation of downstream substrates.[4] Its inhibitory activity against

various kinases is detailed in the table below.
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Target Kinase ICs0 (M) Reference(s)
c-Src 0.01 [1][6]

Lck 0.03 [1](6]

c-Yes 0.08 [1][6]
VEGFR2 0.7 [1]

Downstream Signaling Pathways

By inhibiting Src, AZM475271 modulates several downstream signaling pathways critical for

cancer cell survival and proliferation.

e Src/FAK/STATS3 Signaling: AZM475271 has been shown to inhibit the phosphorylation of
Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3
(STAT3), both of which are key downstream effectors of Src.[7] This inhibition leads to
reduced cell migration, invasion, and cancer stem cell properties.[7]

e TGF-P Signaling: AZM475271 can cross-inhibit the tumor-promoting effects of Transforming
Growth Factor-beta (TGF-3) signaling, a pathway often associated with epithelial-
mesenchymal transition (EMT) and metastasis in advanced cancers.[2]

The following diagram illustrates the inhibition of the Src/FAK/STAT3 signaling pathway by
AZM475271.
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Inhibition of the Src/FAK/STATS3 signaling pathway by AZM475271.

Cellular and In Vivo Effects

» Anti-proliferative Activity: AZM475271 inhibits the proliferation of various cancer cell lines,
including those of the prostate (PC3, DU145) and lung (A549).[1]

 Induction of Apoptosis: The compound induces apoptosis in cancer cells and can sensitize
them to the cytotoxic effects of other chemotherapeutic agents like gemcitabine.[2][3]

e Anti-angiogenic and Anti-metastatic Effects: In vivo studies have demonstrated that
AZM475271 reduces tumor size, vascularity, and metastasis in a pancreatic cancer mouse
model.[2][3] It also exhibits anti-angiogenic properties both in vitro and in vivo.[2][3]

« Inhibition of Cancer Stem Cells: By targeting the STAT3, FAK, and Src signaling pathways,
AZM475271 can reduce the cancer stem cell population and tumorigenic potential in breast
cancer models.[3]
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Experimental Protocols

This section provides detailed methodologies for key experiments that have been conducted to
characterize the activity of AZM475271.

In Vitro Src Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of
AZM475271 against Src kinase.

Materials:

e Recombinant human Src kinase

o Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

o AZM475271

o ATP (Adenosine triphosphate)

o Kinase assay buffer (e.g., Tris-HCI, MgClz, DTT)

o ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
o 384-well plates

Procedure:

o Prepare a serial dilution of AZM475271 in DMSO.

In a 384-well plate, add the diluted AZM475271 or DMSO (vehicle control).

Add the Src kinase and the peptide substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions.

» luminescence, which is proportional to the amount of ADP generated and thus the kinase
activity.

o Calculate the ICso value by plotting the percentage of kinase inhibition against the logarithm
of the inhibitor concentration.

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.
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Workflow for the in vitro Src kinase inhibition assay.
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Mammosphere Formation Assay

This assay is used to assess the effect of AZM475271 on the self-renewal capacity of cancer
stem cells.

Materials:

Breast cancer cell lines (e.g., MDA-MB-231, MCF7)

e Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF,
bFGF)

o AZM475271

o Ultra-low attachment plates

e Trypsin-EDTA

o Cell strainer

Procedure:

o Culture breast cancer cells as a monolayer.

» Harvest the cells and prepare a single-cell suspension by passing them through a cell
strainer.

e Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with
mammosphere culture medium containing various concentrations of AZM475271 or DMSO
(vehicle control).

 Incubate the plates for 7-10 days to allow for mammosphere formation.

o Count the number of mammospheres (typically >50 pum in diameter) in each well using a
microscope.

o To assess self-renewal, collect the primary mammospheres, dissociate them into single cells,
and re-plate them under the same conditions for secondary mammosphere formation.
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o Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres /
Number of cells seeded) x 100%.

In Vivo Tumor Growth Inhibition in a Pancreatic Cancer
Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of AZM475271 in a mouse
model.

Materials:

Human pancreatic cancer cell line (e.g., L3.6pl)

Immunocompromised mice (e.g., athymic nude mice)

AZM475271

Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)

Calipers

Procedure:

e Subcutaneously inject human pancreatic cancer cells into the flank of the mice.

o Allow the tumors to reach a palpable size (e.g., 100-150 mms3).

e Randomize the mice into treatment and control groups.

o Administer AZM475271 orally at a specified dose (e.g., 50 mg/kg) daily to the treatment
group. The control group receives the vehicle.

o Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated
using the formula: (Length x Width2) / 2.

» Monitor the body weight of the mice as an indicator of toxicity.
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e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
immunohistochemistry for proliferation and apoptosis markers).

The following diagram outlines the logical flow of the in vivo tumor growth inhibition study.
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Logical flow of the in vivo tumor growth inhibition study.
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Conclusion

AZMA475271 is a valuable research tool for investigating the role of Src family kinases in cancer
and other diseases. Its potent and selective inhibitory activity, coupled with its demonstrated
efficacy in preclinical models, makes it a compound of significant interest for further
investigation. This technical guide provides a foundational understanding of its chemical and
biological properties, along with detailed experimental protocols to aid researchers in their
studies. The provided visualizations of key signaling pathways and experimental workflows are
intended to facilitate a clearer understanding of its mechanism of action and practical
application in a laboratory setting. Further research into the clinical potential of AZM475271
and similar Src inhibitors is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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